N-[(furan-2-yl)methyl]-3-{1-[(2-methylphenyl)methyl]-2,4-dioxo-1,2,3,4-tetrahydroquinazolin-3-yl}propanamide
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Overview
Description
N-[(furan-2-yl)methyl]-3-{1-[(2-methylphenyl)methyl]-2,4-dioxo-1,2,3,4-tetrahydroquinazolin-3-yl}propanamide is a complex organic compound that features a furan ring, a quinazolinone moiety, and a propanamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(furan-2-yl)methyl]-3-{1-[(2-methylphenyl)methyl]-2,4-dioxo-1,2,3,4-tetrahydroquinazolin-3-yl}propanamide typically involves multi-step organic reactions. One common approach is to start with the preparation of the furan-2-ylmethyl intermediate, followed by the formation of the quinazolinone core, and finally, the coupling of these intermediates under specific reaction conditions .
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance efficiency and sustainability .
Chemical Reactions Analysis
Types of Reactions
N-[(furan-2-yl)methyl]-3-{1-[(2-methylphenyl)methyl]-2,4-dioxo-1,2,3,4-tetrahydroquinazolin-3-yl}propanamide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized under specific conditions to form furan derivatives.
Reduction: The quinazolinone moiety can be reduced to form dihydroquinazolinone derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the furan and quinazolinone rings
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as amines and thiols. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to facilitate the reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the furan ring can yield furan-2-carboxylic acid derivatives, while reduction of the quinazolinone moiety can produce dihydroquinazolinone compounds .
Scientific Research Applications
N-[(furan-2-yl)methyl]-3-{1-[(2-methylphenyl)methyl]-2,4-dioxo-1,2,3,4-tetrahydroquinazolin-3-yl}propanamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It can be used in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of N-[(furan-2-yl)methyl]-3-{1-[(2-methylphenyl)methyl]-2,4-dioxo-1,2,3,4-tetrahydroquinazolin-3-yl}propanamide involves its interaction with specific molecular targets and pathways. The furan ring and quinazolinone moiety are known to interact with enzymes and receptors, potentially inhibiting their activity and leading to therapeutic effects. The exact molecular targets and pathways involved are still under investigation .
Comparison with Similar Compounds
Similar Compounds
N-{[(furan-2-yl)methyl][(4-methylphenyl)methyl]carbamothioyl}glycine: This compound shares the furan and phenylmethyl groups but has a different functional group (carbamothioyl) and glycine moiety.
N-[(furan-2-yl)methyl]-N-{2-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]ethyl}furan-2-carboxamide: This compound also contains a furan ring and a phenylmethyl group but includes an oxadiazole ring and a carboxamide group.
Uniqueness
N-[(furan-2-yl)methyl]-3-{1-[(2-methylphenyl)methyl]-2,4-dioxo-1,2,3,4-tetrahydroquinazolin-3-yl}propanamide is unique due to its combination of a furan ring, a quinazolinone moiety, and a propanamide group. This unique structure contributes to its distinct chemical reactivity and potential biological activities .
Properties
IUPAC Name |
N-(furan-2-ylmethyl)-3-[1-[(2-methylphenyl)methyl]-2,4-dioxoquinazolin-3-yl]propanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H23N3O4/c1-17-7-2-3-8-18(17)16-27-21-11-5-4-10-20(21)23(29)26(24(27)30)13-12-22(28)25-15-19-9-6-14-31-19/h2-11,14H,12-13,15-16H2,1H3,(H,25,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PARKDNQYOLWLPK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1CN2C3=CC=CC=C3C(=O)N(C2=O)CCC(=O)NCC4=CC=CO4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H23N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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